molecular formula C8H19NO B3056401 2-Butoxy-N,N-dimethylethanamine CAS No. 71126-58-4

2-Butoxy-N,N-dimethylethanamine

Cat. No. B3056401
CAS RN: 71126-58-4
M. Wt: 145.24 g/mol
InChI Key: APUATYFVVUNQRY-UHFFFAOYSA-N
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Patent
US04340698

Procedure details

5.8 g (0.25 mol) sodium was added to a solution of 22 g (0.25 mol) N,N-dimethylaminoethanol in 350 ml dry toluene. After all the sodium had reacted, 35 g (0.25 mol) butyl bromide was added and the reaction mixture was subsequently refluxed for 2 hours. The reaction mixture was then cooled and washed with water. The toluene layer was extracted with dilute hydrochloric acid. The aqueous layer was subsequently rendered basic with respect to phenolphthalein and extracted with ether. The ether layer was dried and ether evaporated off. The residue was distilled. The dimethyl(2-butoxyethyl)amine obtained had a boiling point of 163°-164° C.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][N:3]([CH2:5][CH2:6][OH:7])[CH3:4].[CH2:8](Br)[CH2:9][CH2:10][CH3:11]>C1(C)C=CC=CC=1>[CH3:2][N:3]([CH3:4])[CH2:5][CH2:6][O:7][CH2:8][CH2:9][CH2:10][CH3:11] |^1:0|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
[Na]
Name
Quantity
22 g
Type
reactant
Smiles
CN(C)CCO
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
C(CCC)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was subsequently refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The toluene layer was extracted with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried
CUSTOM
Type
CUSTOM
Details
ether evaporated off
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
CN(CCOCCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.